Cas no 88698-33-3 (Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-)
88698-33-3 structure
Product Name:Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-
CAS No:88698-33-3
MF:C13H18Br2N2O
MW:378.102821826935
CID:624118
PubChem ID:20134462
Update Time:2025-04-19
Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-
- 2,6-dibromo-4-(3-tert-butyl-1,3-oxazolidin-5-yl)aniline
- 2,6-dibromo-4-(3-(tert-butyl)oxazolidin-5-yl)aniline
- SCHEMBL10614457
- DTXSID30602814
- 88698-33-3
-
- Inchi: 1S/C13H18Br2N2O/c1-13(2,3)17-6-11(18-7-17)8-4-9(14)12(16)10(15)5-8/h4-5,11H,6-7,16H2,1-3H3
- InChI Key: LRLQBVCIKCRWSF-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C=C(C=1)C1CN(CO1)C(C)(C)C)Br)N
Computed Properties
- Exact Mass: 377.97654g/mol
- Monoisotopic Mass: 375.97859g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 38.5Ų
Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]- Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
88698-33-3 (Benzenamine, 2,6-dibromo-4-[3-(1,1-dimethylethyl)-5-oxazolidinyl]-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk